molecular formula C7H11ClN2O2 B2956137 1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride CAS No. 2460756-57-2

1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride

Cat. No.: B2956137
CAS No.: 2460756-57-2
M. Wt: 190.63
InChI Key: RKAFOZODSPOYGL-UHFFFAOYSA-N
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Description

1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.

Scientific Research Applications

1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride has several scientific research applications:

Future Directions

Imidazole and its derivatives have been widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve one-pot metal and acid-free synthesis. For example, the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.

Mechanism of Action

The mechanism by which 1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting cellular processes .

Properties

IUPAC Name

1,2,5-trimethylimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-4-6(7(10)11)8-5(2)9(4)3;/h1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAFOZODSPOYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460756-57-2
Record name trimethyl-1H-imidazole-4-carboxylic acid hydrochloride
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